Flutroline

概要

説明

準備方法

フルトロリンの合成には、テトラヒドロ-γ-カルボリンコアの調製から始まるいくつかのステップが含まれます。このコアは、次に、所望の薬理学的特性を得るために、様々な置換基で官能化されます。フルトロリンの工業的生産は、通常、次のステップを伴います。

テトラヒドロ-γ-カルボリンコアの形成: これは、一連の環化反応によって達成されます。

官能化: 化合物の活性と安定性を高めるために、フッ素原子やその他の置換基を導入します。

化学反応の分析

フルトロリンは、次のような様々な化学反応を起こします。

酸化: フルトロリンは、特定の条件下で酸化して酸化誘導体を形成することができます。

還元: 還元反応は、フルトロリン分子の官能基を修飾するために使用できます。

科学研究の応用

化学: フルトロリンは、テトラヒドロ-γ-カルボリンの薬理学的特性に対するフッ素置換の影響を調べるためのモデル化合物として役立ちます。

生物学: 脳内のドーパミン受容体の役割とその精神病性障害への関与を理解するための研究に使用されてきました。

科学的研究の応用

Pharmacological Profile

Flutroline has been characterized for its neuroleptic properties, indicating its potential use in treating various psychiatric disorders, particularly schizophrenia. Clinical trials have demonstrated that this compound exhibits a pharmacologic profile similar to established antipsychotic drugs but with notable distinctions in potency and duration of action.

- Clinical Trials : In a double-blind study involving 48 hospitalized patients with schizophrenia, this compound was administered at various dosages (1 to 100 mg). Results indicated that doses of 20 mg and above were associated with optimal clinical effectiveness while maintaining a favorable safety profile .

- EEG and Behavioral Studies : Research has shown that this compound elicits EEG and behavioral profiles akin to those of traditional antipsychotics, suggesting its viability as a treatment option for psychoses .

Broader Therapeutic Potential

Beyond its primary application in psychiatry, this compound's chemical structure suggests potential applications in other therapeutic areas:

- Neuropharmacological Applications : The gamma-carboline framework has been linked to various biological activities, including anti-inflammatory, anticancer, antiviral, antibacterial, antifungal, and antimalarial properties . This broad spectrum indicates this compound could be explored further for diverse therapeutic roles.

- Research on Drug Resistance : this compound's structural similarity to other compounds shows promise in developing treatments against drug-resistant strains of pathogens, particularly in the context of tuberculosis .

Comparative Efficacy

A comparative analysis against established antipsychotics like haloperidol reveals that while this compound may have lower projected clinical activity (approximately one-fifth that of haloperidol), it offers a longer duration of action and potentially fewer side effects .

| Drug | Projected Clinical Activity | Duration of Action | Side Effects |

|---|---|---|---|

| This compound | 20% of Haloperidol | Longer | Fewer reported |

| Haloperidol | Baseline | Shorter | More extrapyramidal symptoms |

Future Research Directions

Ongoing research is essential to fully elucidate this compound's pharmacological profile and therapeutic applications. Areas for future investigation include:

- Longitudinal Studies : Assessing long-term efficacy and safety in larger populations.

- Mechanistic Studies : Understanding the precise biochemical pathways influenced by this compound.

- Combination Therapies : Exploring synergistic effects when used with other psychotropic medications.

作用機序

フルトロリンは、主に脳内のドーパミン受容体の遮断によって効果を発揮します。これらの受容体の活性を阻害することにより、フルトロリンは精神病の症状を軽減するのに役立ちます。 この化合物は、セロトニンやノルエピネフリンなどの他の神経伝達物質系にも影響を与え、その全体的な治療効果に貢献しています .

類似の化合物との比較

フルトロリンは、そのテトラヒドロ-γ-カルボリン構造とフッ素原子の存在により、抗精神病薬の中でユニークです。類似の化合物には以下のようなものがあります。

ハロペリドール: 化学構造は異なりますが、同様の治療効果を持つよく知られた抗精神病薬です。

リスペリドン: ドーパミンとセロトニン受容体に作用する別の抗精神病薬です。

クロザピン: フルトロリンとは作用機序が異なる非定型抗精神病薬です.

フルトロリンのユニークさは、その高い効力、長い作用時間、そして特異的な受容体プロファイルの組み合わせにあります。これは、精神薬理学の分野におけるさらなる開発のための有望な候補となっています。

類似化合物との比較

Flutroline is unique among antipsychotic agents due to its tetrahydro-γ-carboline structure and the presence of fluorine atoms. Similar compounds include:

Haloperidol: A well-known antipsychotic with a different chemical structure but similar therapeutic effects.

Risperidone: Another antipsychotic that acts on dopamine and serotonin receptors.

Clozapine: An atypical antipsychotic with a unique mechanism of action compared to this compound.

This compound’s uniqueness lies in its combination of high potency, long duration of action, and specific receptor profile, making it a promising candidate for further development in the field of psychopharmacology.

生物活性

Flutroline is a compound belonging to the class of γ-carbolines, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical implications based on recent research findings.

Chemical Structure and Properties

This compound is structurally characterized as a derivative of γ-carboline, which is known for its complex ring system that contributes to its biological activity. The unique structural features of γ-carbolines allow for interactions with various biological targets, including enzymes and receptors involved in neuropharmacological processes.

1. Neuropharmacological Effects

This compound has been tested as a neuroleptic agent in clinical trials. Neuroleptics are primarily used to manage psychotic disorders, and this compound's efficacy in this area has been documented through various studies. It has shown potential in modulating neurotransmitter systems, particularly those involving dopamine and serotonin pathways .

2. Antimycobacterial Activity

Recent studies have indicated that this compound exhibits significant antimycobacterial activity against strains of Mycobacterium tuberculosis. Initial serendipitous findings revealed promising in vitro results, suggesting that this compound could serve as a potential therapeutic agent for tuberculosis treatment .

3. Anticancer Properties

This compound has also been investigated for its anticancer properties. Research indicates that it may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interact with specific protein kinases involved in cancer progression has been highlighted as a key factor in its anticancer activity .

4. Anti-inflammatory Effects

In addition to its neuropharmacological and anticancer activities, this compound has shown anti-inflammatory properties. Studies suggest that it can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : this compound acts as an inhibitor of glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5), both of which are implicated in neurodegenerative diseases such as Alzheimer's disease .

- Receptor Modulation : The compound interacts with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways, contributing to its neuroleptic effects .

- Cell Cycle Regulation : In cancer cells, this compound induces cell cycle arrest and apoptosis through the modulation of signaling pathways associated with cell proliferation and survival .

Clinical Trials

This compound was evaluated in clinical trials aimed at assessing its efficacy as a neuroleptic agent. Although some studies reported positive outcomes, further research is needed due to the complexities involved in psychotropic drug development .

Antimycobacterial Research

A notable case study involved testing this compound against Mycobacterium tuberculosis strains, where it demonstrated significant inhibition compared to control compounds. This opens avenues for further exploration in tuberculosis therapeutics .

Data Summary

特性

CAS番号 |

70801-02-4 |

|---|---|

分子式 |

C27H25F3N2O |

分子量 |

450.5 g/mol |

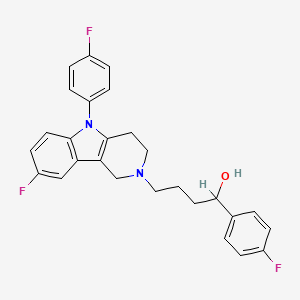

IUPAC名 |

4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol |

InChI |

InChI=1S/C27H25F3N2O/c28-19-5-3-18(4-6-19)27(33)2-1-14-31-15-13-26-24(17-31)23-16-21(30)9-12-25(23)32(26)22-10-7-20(29)8-11-22/h3-12,16,27,33H,1-2,13-15,17H2 |

InChIキー |

OYGDOCFZQVGFIP-UHFFFAOYSA-N |

SMILES |

C1CN(CC2=C1N(C3=C2C=C(C=C3)F)C4=CC=C(C=C4)F)CCCC(C5=CC=C(C=C5)F)O |

正規SMILES |

C1CN(CC2=C1N(C3=C2C=C(C=C3)F)C4=CC=C(C=C4)F)CCCC(C5=CC=C(C=C5)F)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(2-parafluorophenyl-4-hydroxybutyl)-5-parafluorophenyl-8-fluoro-1,2,3,4-tetrahydro-gamma-carboline 8-fluoro-5-(4-fluorophenyl)-2-(4-(4-fluorophenyl)-4-hydroxybutyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3-b)indole hydrochloride CP-36,584 flutroline flutroline, (+-)-isome |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。